9-Chloronaphtho[1,2-B]thiophen-3(2H)-one physical and chemical properties data
9-Chloronaphtho[1,2-B]thiophen-3(2H)-one physical and chemical properties data
Title: Comprehensive Technical Profiling of 9-Chloronaphtho[1,2-B]thiophen-3(2H)-one: Physicochemical Properties, Reactivity, and Applications
Introduction
9-Chloronaphtho[1,2-b]thiophen-3(2H)-one (CAS RN: 6259-73-0) is a specialized polycyclic heterocyclic compound characterized by a rigid naphthothiophene core[1]. As a highly reactive thioindoxyl derivative, it serves as a critical intermediate in the synthesis of advanced asymmetric thioindigo dyes, most notably C.I. Vat Black 1[2]. Beyond materials science, the planar, rigid tricyclic nature of the naphtho[1,2-b]thiophene scaffold is increasingly recognized in medicinal chemistry as a bioisostere for drug discovery, particularly in the development of antiviral agents[3].
Structural and Physicochemical Profiling
The molecule features a naphthalene ring system fused to a thiophene ring containing a ketone at the 3-position and an active methylene at the 2-position. The chlorine atom at the 9-position introduces a significant inductive effect, lowering the pKa of the active methylene protons and modulating the electronic bandgap of downstream conjugated products.
Table 1: Key Physicochemical Properties
| Property | Value / Descriptor |
| IUPAC Name | 9-chloro-1H-naphtho[1,2-b]thiophen-3-one |
| CAS Registry Number | 6259-73-0 |
| Molecular Formula | C12H7ClOS |
| Molecular Weight | 234.70 g/mol |
| Topological Polar Surface Area (TPSA) | 42.4 Ų (estimated) |
| Hydrogen Bond Donors | 0 (Keto form) / 1 (Enol form) |
| Hydrogen Bond Acceptors | 2 (Oxygen, Sulfur) |
| Core Classification | Thioindoxyl / Naphthothiophene |
Chemical Reactivity and Mechanistic Pathways
The chemical versatility of 9-chloronaphtho[1,2-b]thiophen-3(2H)-one is fundamentally driven by its keto-enol tautomerism. The electron-withdrawing carbonyl group, coupled with the adjacent heteroatom (sulfur), renders the C2 methylene protons highly acidic. Under basic or acidic catalysis, the compound readily forms an enolate or enol, transforming the C2 position into a potent nucleophile.
This nucleophilicity is the basis for Knoevenagel-type condensations with electrophilic species (such as isatin chlorides or alpha-dicarbonyls) to form highly conjugated, cross-chromophore systems[2].
Figure 1: Keto-enol tautomerization and enolate formation of the 3(2H)-one core.
Experimental Protocol: Self-Validating Synthesis of Asymmetric Thioindigo Dyes
The following protocol details the condensation of 9-chloronaphtho[1,2-b]thiophen-3(2H)-one with 5-bromo-2-chloro-3H-indol-3-one to yield C.I. Vat Black 1[2]. This methodology incorporates built-in validation checkpoints to ensure reaction integrity and prevent side-product formation.
Step 1: Reactant Activation and Solvation
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Action: Suspend equimolar amounts of 9-chloronaphtho[1,2-b]thiophen-3(2H)-one and 5-bromo-2-chloro-3H-indol-3-one in glacial acetic acid.
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Causality: Glacial acetic acid serves a dual purpose: it acts as a solvent capable of dissolving the planar precursors at elevated temperatures and provides the mild acidic catalysis required to activate the electrophilic carbonyl/chloride of the indole derivative.
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Validation Checkpoint: Prior to heating, the suspension should be relatively light in color. The presence of dark, insoluble particulates at room temperature may indicate premature oxidative dimerization of the thioindoxyl starting material.
Step 2: Condensation Under Inert Atmosphere
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Action: Purge the reaction vessel with nitrogen gas and heat to reflux (approx. 118°C) for 3-4 hours.
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Causality: The nitrogen atmosphere is critical. In the presence of ambient oxygen, thioindoxyls rapidly undergo oxidative coupling to form symmetric thioindigo dyes, drastically reducing the yield of the desired asymmetric cross-chromophore.
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Validation Checkpoint: Within 30 minutes of reflux, the reaction mixture must exhibit a dramatic color shift to dark blue/black, visually confirming the formation of the extended conjugated π -system of Vat Black 1.
Step 3: Endpoint Determination and Isolation
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Action: Monitor via TLC (Eluent: Toluene/Ethyl Acetate). Once the UV-active spot corresponding to the starting thioindoxyl is consumed, cool the mixture to room temperature.
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Causality: Cooling decreases the solubility of the highly planar, rigid dye, driving its precipitation and allowing for simple isolation via vacuum filtration.
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Validation Checkpoint: Filter the mixture. The filtrate should be pale, while the filter cake will be a dense, black powder. Wash the cake with hot ethanol to remove any unreacted starting materials. The complete insolubility of the product in organic solvents confirms the successful formation of the macromolecular dye structure[2].
Figure 2: Condensation workflow for the synthesis of C.I. Vat Black 1.
Applications in Materials Science and Drug Discovery
Advanced Colorants and Pigments The primary industrial application of 9-chloronaphtho[1,2-b]thiophen-3(2H)-one is in the synthesis of vat dyes. When condensed with specific indole derivatives, it forms C.I. Vat Black 1, a dye prized for its excellent light fastness and resistance to chlorine bleach[2]. Furthermore, the compound can be converted into solubilized vat dyes, such as C.I. 73671 (disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate). This functionalization allows for easier application to cellulosic fibers in an aqueous solution before being oxidized back to the insoluble, permanent pigment form[4].
Pharmaceutical Scaffolds Beyond industrial dyes, the naphtho[1,2-b]thiophene core is gaining significant traction in medicinal chemistry. The rigid, planar [6,6,5] tricyclic system acts as an excellent bioisostere for other polycyclic cores used in antiviral and oncology drugs. For example, research into pan-genotypic HCV NS5A inhibitors has demonstrated that planar tricyclic central cores significantly improve binding affinity and potency against multiple viral genotypes by locking the molecule into a bioactive conformation[3]. The presence of the 9-chloro substituent provides a lipophilic anchor that can enhance cell membrane permeability and block metabolic oxidation at that position, making this specific building block highly valuable for synthesizing novel therapeutic candidates[3].
References
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World Dye Variety. "Vat Black 1". Available at: [Link]
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Chemical Suppliers. "disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate". Available at:[Link]
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Journal of Medicinal Chemistry (ACS Publications). "Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate". DOI: 10.1021/acs.jmedchem.9b01562. Available at:[Link]
Sources
- 1. 9-chloronaphtho[1,2-b]thiophen-3(2H)-one | 6259-73-0 [amp.chemicalbook.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate | CAS 10134-35-7 | Chemical-Suppliers [chemical-suppliers.eu]
